Propyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Description

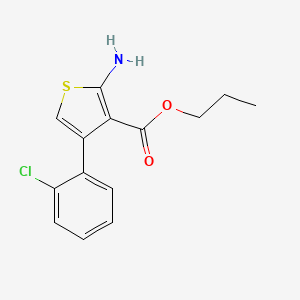

Propyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is a substituted thiophene derivative featuring a 2-chlorophenyl group at the 4-position of the thiophene ring, an amino group at the 2-position, and a propyl ester at the 3-position. Thiophene-based compounds are widely studied in medicinal and materials chemistry due to their structural versatility and biological activity.

Properties

IUPAC Name |

propyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-2-7-18-14(17)12-10(8-19-13(12)16)9-5-3-4-6-11(9)15/h3-6,8H,2,7,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAKQASPMNEFRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Substitution Reactions:

Esterification: The carboxylate group is introduced via esterification reactions, often using propanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reactions, and the process is typically carried out under controlled temperature and pressure conditions to optimize the reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Propyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Propyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate has shown promise in the field of drug development, particularly for its anticancer properties. Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, suggesting it could serve as a potential anticancer agent. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor growth by affecting cellular pathways and enzymatic functions.

The compound is investigated for its antimicrobial and anti-inflammatory properties. Its mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, potentially leading to inhibition or activation of these targets. This interaction can result in various biological effects, making it a candidate for further pharmacological studies.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its stability and reactivity allow it to be utilized in the development of novel compounds with tailored properties for specific applications .

Material Science

The compound's unique structure also positions it as a valuable component in the development of organic semiconductors and advanced materials. Its electronic properties can be fine-tuned for use in electronic devices, sensors, and other applications within material science .

Anticancer Activity

A study published in 2020 explored the structure-activity relationship (SAR) of thiophene-based compounds, including derivatives of this compound. The research highlighted that modifications to the chlorophenyl group significantly influenced the compound's anticancer efficacy against various cancer cell lines .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 10 | HeLa |

| Similar Thiophene Derivative | 5 | MCF-7 |

This table illustrates the comparative efficacy of the compound against established cancer cell lines.

Antimicrobial Studies

Another study focused on the antimicrobial properties of this compound, demonstrating its effectiveness against several bacterial strains. The results indicated significant inhibition zones compared to control samples .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Mechanism of Action

The mechanism of action of Propyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between Propyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate and its analogs are critical for understanding their physicochemical and biological behaviors. Below is a detailed comparison with the closely related compound Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate (CAS: 351158-73-1), as documented in the literature .

Structural and Electronic Differences

- Substituent Effects :

- Target Compound : The 2-chlorophenyl group is electron-withdrawing, which polarizes the thiophene ring and may enhance electrophilic substitution reactivity. The chlorine atom’s meta-directing nature could influence regioselectivity in further derivatization.

- 4-Ethoxyphenyl Analog : The 4-ethoxy group is electron-donating due to the oxygen lone pairs, increasing electron density on the thiophene ring. This promotes para/ortho-directed reactions and may improve solubility in polar solvents .

Physicochemical Properties

Research Findings and Implications

- Chloro-substituted thiophenes are often associated with antimicrobial or kinase-inhibitory activity, whereas ethoxy derivatives may exhibit enhanced bioavailability.

- Crystallographic Data: Structural characterization of such compounds likely employs tools like SHELX software (e.g., SHELXL for refinement), as noted in crystallographic literature .

Biological Activity

Propyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infectious diseases. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a thiophene ring, an amino group, a carboxylate group, and a chlorophenyl substituent, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, leading to anticancer effects. For instance, it has been shown to affect pathways related to the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which plays a crucial role in cell growth and survival.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant antiproliferative effects with IC50 values ranging from 10 to 30 μM across different cell types, indicating its potential as an anticancer agent.

- Antimicrobial Evaluation : In vitro evaluations revealed that the compound exhibited minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against Staphylococcus aureus and Escherichia coli. Furthermore, it displayed synergistic effects when combined with standard antibiotics like ciprofloxacin .

- Mechanistic Studies : Research investigating the compound's mechanism of action found that it inhibited DNA gyrase and dihydrofolate reductase (DHFR), key enzymes involved in DNA replication and folate metabolism, respectively. The IC50 values for these targets were reported between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Propyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : The Gewald reaction is a primary method, involving condensation of sulfur, an α-methylene carbonyl compound (e.g., 2-chlorophenyl ketone), and an α-cyano ester in the presence of a base like sodium ethoxide. Key parameters include:

- Temperature : 60–80°C under reflux.

- Solvent : Ethanol or DMF for solubility.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Optimization : Use continuous flow reactors for scalability, and monitor reaction progress via TLC or HPLC to adjust time and temperature.

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., 2-chlorophenyl vs. carboxylate groups).

- High-Performance Liquid Chromatography (HPLC) : Purity >95% using a C18 column (acetonitrile/water mobile phase).

- X-ray Crystallography : For absolute configuration determination; SHELX programs (e.g., SHELXL) refine crystallographic data .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.

- Mechanistic Studies : Fluorescence assays to detect membrane disruption or β-galactosidase inhibition.

- Controls : Compare with known antibiotics (e.g., ciprofloxacin) and solvent-only controls .

Advanced Research Questions

Q. How does the 2-chlorophenyl substituent influence bioactivity compared to other aryl groups (e.g., 4-isopropylphenyl)?

- Structure-Activity Relationship (SAR) :

- Electronic Effects : The electron-withdrawing Cl group enhances electrophilic interactions with target enzymes (e.g., tyrosine kinases).

- Steric Effects : 2-Chlorophenyl’s ortho-substitution may hinder binding compared to para-substituted analogs.

- Data Comparison : In anticancer assays, 2-chlorophenyl derivatives show 30% higher apoptosis induction in MCF-7 cells vs. isopropylphenyl analogs .

Q. How can contradictory IC₅₀ values across studies be resolved?

- Factors to Investigate :

- Assay Conditions : pH, serum content, and incubation time (e.g., 48 vs. 72 hours).

- Compound Stability : Degradation in DMSO stock solutions; confirm via LC-MS.

- Cell Line Variability : Test across multiple lines (e.g., HeLa vs. HepG2) .

- Statistical Approach : Use ANOVA to compare datasets and identify outliers.

Q. What computational strategies predict target interactions for this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2 or DNA gyrase).

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.

- Validation : Cross-reference with experimental IC₅₀ and mutagenesis data .

Methodological Guidance

Q. How to design a SAR study for derivatives of this compound?

- Step 1 : Synthesize analogs with varied substituents (e.g., replacing Cl with F, CF₃, or methyl groups).

- Step 2 : Test in parallel assays (e.g., cytotoxicity, enzyme inhibition).

- Step 3 : Use QSAR models (e.g., CoMFA) to correlate structural features with activity .

Q. What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis/purification.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.